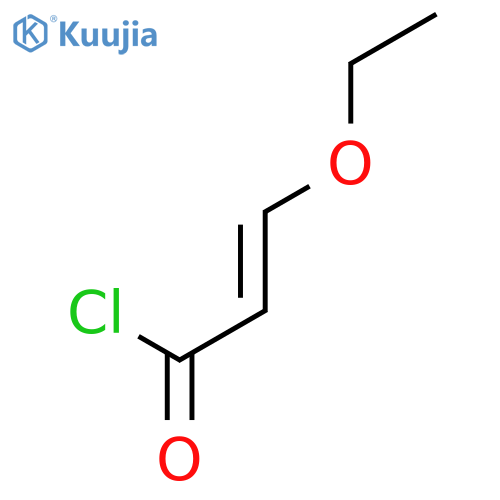Cas no 99471-66-6 ((E)-3-Ethoxyacryloyl chloride)

(E)-3-Ethoxyacryloyl chloride structure
商品名:(E)-3-Ethoxyacryloyl chloride
(E)-3-Ethoxyacryloyl chloride 化学的及び物理的性質
名前と識別子
-
- (E)-3-Ethoxyacryloyl chloride
- DASATINIB INTERMEDIATE III
- trans-?3-?Ethoxypropenoyl chloride
- trans-3-ethoxypropenoyl chloride
- beta-ethoxyacrylic acid chloride
- 3-Ethoxy-acryloyl chloride, >=85% (H-NMR)
- (E)-3-ethoxy-acrylic acid chloride
- 3-Ethoxy-acryloyl chloride
- 6191-99-7
- AMY22514
- 3-Ethoxyacryloyl chloride
- Acryloyl chloride, 3-ethoxy-
- MFCD09029675
- (2E)-3-ethoxyprop-2-enoyl chloride
- 3-ethoxyprop-2-enoyl chloride
- SCHEMBL94661
- EN300-107948
- EK7NKC6WE4
- NS00044714
- (E)-3-ethoxy-acryloyl chloride
- GS-6347
- 99471-66-6
- EINECS 228-239-8
- InChI=1/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3/b4-3
- (E)-3-ethoxyprop-2-enoyl chloride
- beta-ethoxyacrylic chloride
- 2-Propenoyl chloride, 3-ethoxy-
- (e)-3-ethoxy-2-propenoyl chloride
- (2e)-3-(ethyloxy)-2-propenoyl chloride
- 2-Propenoyl chloride, 3-ethoxy-, (2E)-
- (2E)-3-ethoxy-2-propenoyl chloride
- AKOS015838849
- CS-0022373
- SFMFACMIOWQIPR-ONEGZZNKSA-N
- trans-3-ethoxyacryloyl chloride
-
- MDL: MFCD09029675
- インチ: InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3/b4-3+
- InChIKey: SFMFACMIOWQIPR-ONEGZZNKSA-N
- ほほえんだ: CCO/C=C/C(=O)Cl
計算された属性
- せいみつぶんしりょう: 134.0134572g/mol
- どういたいしつりょう: 134.0134572g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 98.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 171.8±23.0 °C at 760 mmHg
- フラッシュポイント: 62.1±23.1 °C
- じょうきあつ: 1.4±0.3 mmHg at 25°C
(E)-3-Ethoxyacryloyl chloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(E)-3-Ethoxyacryloyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV45951-5g |
3-ethoxyprop-2-enoyl chloride |
99471-66-6 | 95% | 5g |
$286.00 | 2024-07-18 | |
| A2B Chem LLC | AV45951-1g |
3-ethoxyprop-2-enoyl chloride |
99471-66-6 | 95% | 1g |
$229.00 | 2024-07-18 | |
| 1PlusChem | 1P01A0FZ-1g |
3-ethoxyprop-2-enoyl chloride |
99471-66-6 | 95% | 1g |
$89.00 | 2024-04-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E54200-5g |
Trans-3-ethoxypropenoyl chloride |
99471-66-6 | 98% | 5g |
¥1078.0 | 2023-09-07 | |
| 1PlusChem | 1P01A0FZ-5g |
3-ethoxyprop-2-enoyl chloride |
99471-66-6 | 95% | 5g |
$148.00 | 2024-04-19 | |
| 1PlusChem | 1P01A0FZ-10g |
3-ethoxyprop-2-enoyl chloride |
99471-66-6 | 95% | 10g |
$222.00 | 2023-12-15 | |
| A2B Chem LLC | AV45951-10g |
3-ethoxyprop-2-enoyl chloride |
99471-66-6 | 95% | 10g |
$359.00 | 2024-07-18 | |
| 1PlusChem | 1P01A0FZ-500mg |
3-ethoxyprop-2-enoyl chloride |
99471-66-6 | 95% | 500mg |
$83.00 | 2024-04-19 | |
| A2B Chem LLC | AV45951-2.5g |
3-ethoxyprop-2-enoyl chloride |
99471-66-6 | 95% | 2.5g |
$251.00 | 2024-07-18 | |
| 1PlusChem | 1P01A0FZ-2.5g |
3-ethoxyprop-2-enoyl chloride |
99471-66-6 | 95% | 2.5g |
$112.00 | 2024-04-19 |
(E)-3-Ethoxyacryloyl chloride 関連文献
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
99471-66-6 ((E)-3-Ethoxyacryloyl chloride) 関連製品
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
